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Key Findings & Strengths

Glide [1] 100% (COX-1/COX-2) 0.61 - 0.92 [1] Superior pose prediction; high
enrichment [1]

GNINA [2] Not Explicitly Reported Superior to Vina [2] Best known-binder identification;
CNN score improves ranking [2]

AutoDock
Vina [2] [1]

59% - 82% [1] Lacks specificity [2] Widely used; default search
space may be sub-optimal [3] [2]

GOLD [1] 59% - 82% 0.61 - 0.92 [1] Good performance in virtual
screening [1]

FlexX [1] 59% - 82% 0.61 - 0.92 [1] Good performance in virtual
screening [1]

UCSF DOCK
[2]

Not Explicitly Reported Lacks specificity [2] Widely used; publishes ROC
curves [2]

Experimental Protocols Overview

To interpret the data, it's helpful to understand how this performance data was generated.
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Pose Prediction Evaluation

Method: The "gold standard" is to dock a ligand into a protein with a known experimental
complex structure [4]. The Root-Mean-Square Deviation (RMSD) between the docked pose and

the experimental pose is calculated [1] [4].
Accuracy Threshold: An RMSD value of less than 2.0 Å is typically considered a successful,

correct prediction [2] [1].

Virtual Screening Evaluation

Method: Programs screen a library of molecules containing known active compounds and

decoy (inactive) molecules. The ability to rank active compounds higher than decoys is
measured using Receiver Operating Characteristic (ROC) curves [2] [1].

Key Metric: The Area Under the Curve (AUC) measures overall performance. An AUC of 0.5
is random, while 1.0 is perfect separation. An AUC ≥ 0.70 is generally considered a good

classifier [2].

Critical Experimental Factor

Docking Box Size: A critical parameter is the size of the search space. Research indicates that

using a box size optimized for the ligand, specifically 2.9 times the ligand's radius of
gyration, can significantly improve docking accuracy compared to using default settings [3].

The following diagram illustrates the general workflow of a docking benchmark study.
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Recommendations for Practitioners

To get the best results from molecular docking, consider these insights from the studies:

Leverage CNN Scoring in GNINA: When using GNINA, employ its CNN score as a filter. A cutoff of
0.9 can improve the specificity of your results, helping to distinguish true binders from false positives

[2].
Optimize the Search Space: Do not rely solely on default box sizes. For AutoDock Vina, calculate

the box size based on the ligand's radius of gyration (Box Size = 2.9 × Rg) for more accurate pose
prediction [3].

Evaluate with ROC Curves: To objectively assess the performance of a docking program for your
specific target, perform a ROC analysis.- This is considered a robust method for evaluating virtual

screening results [2] [1].
Consider Consensus Approaches: No single program is best for every situation. Using multiple

docking programs or scoring functions (consensus docking) can sometimes yield more reliable
outcomes than relying on a single tool.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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